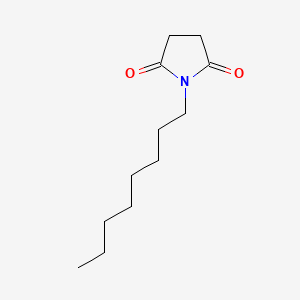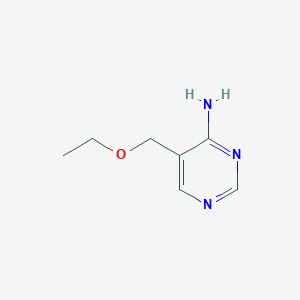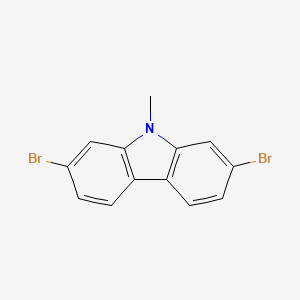
3-Fluoro-N-hydroxy-2-methylbenzimidoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-N-hydroxy-2-methylbenzimidoyl Chloride is an organic compound with the molecular formula C8H7ClFNO and a molecular weight of 187.6 g/mol This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a methyl group attached to a benzimidoyl chloride structure
Métodos De Preparación
The synthesis of 3-Fluoro-N-hydroxy-2-methylbenzimidoyl Chloride can be achieved through several methods. One common approach involves the reaction of aldoximes with sodium chloride and Oxone under ball-milling conditions . This solvent-free mechanochemical reaction is eco-friendly and can alter the reaction pathway compared to traditional liquid-phase reactions. The reaction typically involves the use of Na2CO3 and Oxone as reagents, resulting in the formation of N-acyloxyimidoyl chlorides .
Análisis De Reacciones Químicas
3-Fluoro-N-hydroxy-2-methylbenzimidoyl Chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium chloride, Oxone, and Na2CO3 . The major products formed from these reactions are N-acyloxyimidoyl chlorides . The compound’s reactivity and selectivity can be influenced by the reaction conditions, such as the use of ball-milling techniques .
Aplicaciones Científicas De Investigación
3-Fluoro-N-hydroxy-2-methylbenzimidoyl Chloride has several scientific research applications. It is used in the synthesis of fluorinated compounds, which have significant applications in molecular imaging, pharmaceuticals, and materials science . . Additionally, the compound’s unique structure makes it a useful intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-N-hydroxy-2-methylbenzimidoyl Chloride involves its reactivity with various reagents to form different products. The presence of the fluorine atom and hydroxyl group in the compound’s structure influences its chemical behavior, leading to selective reactions under specific conditions . The molecular targets and pathways involved in these reactions depend on the nature of the reagents and the reaction environment.
Comparación Con Compuestos Similares
3-Fluoro-N-hydroxy-2-methylbenzimidoyl Chloride can be compared with other similar compounds, such as 3-Fluoro-N-hydroxy-4-methylbenzimidoyl Chloride . Both compounds share a similar benzimidoyl chloride structure with a fluorine atom and a hydroxyl group. the position of the methyl group differentiates them, leading to variations in their chemical properties and reactivity. The unique combination of functional groups in this compound makes it distinct and valuable for specific applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable intermediate in the synthesis of fluorinated compounds, which have wide-ranging applications in various fields. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and development.
Propiedades
Fórmula molecular |
C8H7ClFNO |
|---|---|
Peso molecular |
187.60 g/mol |
Nombre IUPAC |
3-fluoro-N-hydroxy-2-methylbenzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H7ClFNO/c1-5-6(8(9)11-12)3-2-4-7(5)10/h2-4,12H,1H3 |
Clave InChI |
ZXXIWEKZAHJXRD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1F)C(=NO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B13687243.png)

![7-Bromoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13687256.png)





![1-[(5-Methylthiophen-2-yl)methyl]azetidine](/img/structure/B13687304.png)

